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molecular formula C16H26N6 B8018395 2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine

2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine

Cat. No. B8018395
M. Wt: 302.42 g/mol
InChI Key: MVCQTGODWFNGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05510345

Procedure details

A mixture of 10.0 g (34.7 mmoles) of 2-chloro-2,6-bis(pyrrolidino)pyrimidine, 11.95 g (138.8 mmoles) of piperazine and 150 ml of N-ethylmorpholine is boiled under reflux under nitrogen for 25 hours, then the solvent and excess piperazine are distilled off under environmental pressure. After adding 100 ml of water to the residue, water is distilled off until the head temperature reaches 100° C. After cooling down, the residue is distributed between 200 ml of chloroform and 30 ml of 10% sodium hydroxide solution. After separation the organic phase is washed 4 times with 50 ml of water each, then dried and evaporated. The evaporation residue is purified by chromatography on a silica gel column. By using a 9:1 mixture of chloroform and methanol as eluent and recrystallizing the product from hexane, the title compound is obtained in a yield of 8.54 g (81.4%), m.p.: 152°-160° C.
Name
2-chloro-2,6-bis(pyrrolidino)pyrimidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:7]=[CH:6][CH:5]=[C:4]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:3]1.[NH:18]1[CH2:23][CH2:22]N[CH2:20][CH2:19]1.C([N:26]1CCOCC1)C>>[N:13]1([C:2]2[N:7]=[C:6]([N:18]3[CH2:23][CH2:22][CH2:20][CH2:19]3)[CH:5]=[C:4]([N:8]3[CH2:12][CH2:11][CH2:10][CH2:9]3)[N:3]=2)[CH2:17][CH2:16][NH:26][CH2:15][CH2:14]1

Inputs

Step One
Name
2-chloro-2,6-bis(pyrrolidino)pyrimidine
Quantity
10 g
Type
reactant
Smiles
ClC1(NC(=CC=N1)N1CCCC1)N1CCCC1
Name
Quantity
11.95 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 25 hours
Duration
25 h
DISTILLATION
Type
DISTILLATION
Details
the solvent and excess piperazine are distilled off under environmental pressure
ADDITION
Type
ADDITION
Details
After adding 100 ml of water to the residue, water
DISTILLATION
Type
DISTILLATION
Details
is distilled off until the head temperature
CUSTOM
Type
CUSTOM
Details
reaches 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
After separation the organic phase
WASH
Type
WASH
Details
is washed 4 times with 50 ml of water each,
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by chromatography on a silica gel column
ADDITION
Type
ADDITION
Details
a 9:1 mixture of chloroform and methanol as eluent
CUSTOM
Type
CUSTOM
Details
recrystallizing the product from hexane

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC(=CC(=N1)N1CCCC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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